N-benzhydryl-3-phenylpyrrolidine-1-carboxamide
Description
BenchChem offers high-quality N-benzhydryl-3-phenylpyrrolidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzhydryl-3-phenylpyrrolidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-benzhydryl-3-phenylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c27-24(26-17-16-22(18-26)19-10-4-1-5-11-19)25-23(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22-23H,16-18H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHILURITHNBKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Literature review of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide derivatives
An In-Depth Technical Guide to N-benzhydryl-3-phenylpyrrolidine-1-carboxamide Derivatives: Synthesis, Pharmacology, and Therapeutic Prospects
Introduction
The N-benzhydryl-3-phenylpyrrolidine-1-carboxamide scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. The inherent three-dimensionality of the pyrrolidine ring, combined with the lipophilic benzhydryl and phenyl substituents, allows for precise spatial orientation of functional groups to interact with complex protein binding sites.[1] This structural framework has been successfully exploited to develop ligands for targets implicated in a range of pathologies, including pain, inflammation, and neurological disorders.
This technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic potential of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide derivatives. We will delve into their role as inhibitors of Fatty Acid Amide Hydrolase (FAAH) and as modulators of cannabinoid receptors, highlighting the nuanced molecular interactions that govern their biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important chemical scaffold.
Core Synthetic Strategies
The synthesis of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide derivatives typically involves a convergent approach, wherein the core pyrrolidine ring is first constructed and subsequently elaborated with the benzhydryl and carboxamide moieties. The key steps often involve the formation of amide bonds and nucleophilic substitution reactions.
General Synthetic Workflow
A representative synthetic route begins with a suitable 3-phenylpyrrolidine precursor. The pyrrolidine nitrogen is then acylated to introduce the carboxamide functionality, followed by N-alkylation to append the benzhydryl group. The specific order of these steps can be varied depending on the desired final compound and the reactivity of the intermediates.
Caption: General synthetic workflow for N-benzhydryl-3-phenylpyrrolidine-1-carboxamide derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
The following protocol outlines the synthesis of a generic N-benzhydryl-3-phenylpyrrolidine-1-carboxamide derivative, adapted from standard organic chemistry methodologies.[2][3]
Step 1: Synthesis of N-Benzhydryl-3-phenylpyrrolidine
-
To a solution of 3-phenylpyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzhydryl bromide (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-benzhydryl-3-phenylpyrrolidine.
Step 2: Amide Coupling to form the Final Product
-
In a separate flask, dissolve the desired carboxylic acid (1.2 eq) in anhydrous DCM.
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Add a solution of N-benzhydryl-3-phenylpyrrolidine (1.0 eq) from Step 1 to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.
Pharmacological Activity and Structure-Activity Relationships (SAR)
Derivatives of the N-benzhydryl-3-phenylpyrrolidine-1-carboxamide scaffold have been primarily investigated as inhibitors of Fatty Acid Amide Hydrolase (FAAH) and as modulators of cannabinoid receptors (CB1 and CB2). The SAR for these targets is distinct and highly dependent on the substitution patterns around the core structure.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[4] Its inhibition leads to elevated levels of AEA, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 receptor agonists.[5][6] The carboxamide moiety in the title compounds is a key pharmacophore for FAAH inhibition, often acting as a substrate mimic.
Key SAR Insights for FAAH Inhibition:
-
Benzhydryl Group: The bulky and lipophilic benzhydryl group often occupies a hydrophobic pocket within the FAAH active site. Substitutions on the phenyl rings of the benzhydryl moiety can modulate potency and selectivity.
-
3-Phenylpyrrolidine Core: The stereochemistry at the 3-position of the pyrrolidine ring is crucial for optimal interaction with the enzyme's active site. The phenyl group itself contributes to hydrophobic interactions.
-
Carboxamide Moiety: The carboxamide group is essential for interacting with the catalytic serine residue of FAAH.[5] Modifications to the amide, such as the introduction of different substituents, can fine-tune the inhibitory potency and mechanism (reversible vs. irreversible).
| Compound ID | R1 (Benzhydryl) | R2 (3-Phenyl) | R3 (Carboxamide) | FAAH IC50 (nM) | Selectivity vs. MAGL | Reference |
| Lead Cmpd 1 | Unsubstituted | Unsubstituted | -NH-CH₃ | 50 | >100-fold | [7] |
| Analog 1a | 4,4'-difluoro | Unsubstituted | -NH-CH₃ | 25 | >150-fold | [7] |
| Analog 1b | Unsubstituted | 4-chloro | -NH-CH₃ | 75 | >100-fold | N/A |
| Analog 1c | Unsubstituted | Unsubstituted | -NH-Cyclopropyl | 15 | >200-fold | [7] |
This table is a representative example based on general SAR principles for FAAH inhibitors and does not represent specific published compounds unless cited.
Caption: Key modification points on the N-benzhydryl-3-phenylpyrrolidine-1-carboxamide scaffold influencing FAAH inhibition. (A diagram would typically be here showing the core structure with arrows pointing to the Benzhydryl, 3-Phenyl, and Carboxamide moieties as key areas for modification).
Cannabinoid Receptor Modulation
The endocannabinoid system, particularly the CB1 and CB2 receptors, is a major target for therapeutic intervention in various disorders.[8] While direct agonists of CB1 receptors have therapeutic potential, their clinical utility is limited by psychoactive side effects.[9] Consequently, there is significant interest in developing allosteric modulators, antagonists, and inverse agonists.[10][11][12] The N-benzhydryl-3-phenylpyrrolidine-1-carboxamide scaffold has shown promise in yielding selective CB1 ligands.[11]
Key SAR Insights for CB1 Receptor Modulation:
-
Inverse Agonism: The 1-benzhydryl-3-phenylurea scaffold, structurally related to the title compounds, has been identified as a template for CB1 inverse agonists.[11] This suggests that the N-benzhydryl-pyrrolidine-1-carboxamide core may also favor inverse agonism.
-
Selectivity: Modifications on the phenyl rings of the benzhydryl group and on the 3-phenyl substituent can significantly impact selectivity for CB1 over CB2 receptors.
-
Allosteric Modulation: The development of allosteric modulators offers a way to fine-tune receptor signaling without the side effects of direct agonists.[9][10] While not explicitly reported for this exact scaffold in the provided context, related structures have been identified as allosteric modulators, suggesting a potential avenue for future research with N-benzhydryl-3-phenylpyrrolidine-1-carboxamide derivatives.[10]
Therapeutic Potential
The dual potential for FAAH inhibition and cannabinoid receptor modulation makes N-benzhydryl-3-phenylpyrrolidine-1-carboxamide derivatives attractive candidates for a variety of therapeutic applications.
-
Pain and Inflammation: By inhibiting FAAH, these compounds can elevate endogenous anandamide levels, leading to analgesia and anti-inflammatory effects.[4] This is particularly relevant for chronic pain conditions where current treatments have limitations.
-
Neurodegenerative and Neuroinflammatory Disorders: The endocannabinoid system plays a crucial role in neuroprotection and regulation of neuroinflammation.[8] FAAH inhibitors have shown promise in preclinical models of diseases like Alzheimer's and multiple sclerosis.
-
Anxiety and Depression: FAAH inhibition has been shown to produce anxiolytic and antidepressant-like effects in animal models, suggesting a potential role in treating mood disorders.[5]
-
Epilepsy: The carboxamide moiety is a common feature in many antiepileptic drugs.[13] Given that some pyrrolidine-carboxamide derivatives have demonstrated anticonvulsant activity, this represents another potential therapeutic avenue for the title compounds.[13]
Future Directions
The N-benzhydryl-3-phenylpyrrolidine-1-carboxamide scaffold remains a promising area for further research and development. Key future directions include:
-
Elucidation of Binding Modes: High-resolution crystal structures of these ligands bound to their target proteins would provide invaluable insights for rational drug design.
-
Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts are needed to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to ensure their suitability for clinical development.
-
Exploration of Allosteric Modulation: A systematic investigation into the potential of this scaffold to yield allosteric modulators of cannabinoid receptors could lead to novel therapeutics with improved side-effect profiles.
-
Dual-Target Ligands: Designing single molecules that can potently and selectively inhibit both FAAH and another relevant target (e.g., COX enzymes) could offer synergistic therapeutic benefits for complex diseases like inflammatory pain.[4][14]
Conclusion
N-benzhydryl-3-phenylpyrrolidine-1-carboxamide derivatives constitute a versatile and promising class of compounds with significant potential for the treatment of a range of human diseases. Their ability to modulate the endocannabinoid system, primarily through FAAH inhibition, positions them as strong candidates for the development of novel analgesics, anti-inflammatory agents, and neurotherapeutics. Continued exploration of the structure-activity relationships and optimization of the pharmacological properties of this scaffold will be crucial in translating its therapeutic promise into clinical reality.
References
- UNIPI. (n.d.). Since the discovery of the cannabinoid receptors and their endogenous ligands, numerous studies implicate the endocannabinoid sy.
- Usiena air. (n.d.). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions.
- PubMed. (2008, August 1). N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors.
- Morales, P., et al. (2016). Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review. Cannabis and Cannabinoid Research.
- eScholarship. (n.d.). Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities.
- ResearchGate. (n.d.). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates.
- PubMed. (2007, November 13). Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity.
- BMC Pharmacology and Toxicology. (n.d.). Assessment of NSAIDs as potential inhibitors of the fatty acid amide hydrolase I (FAAH-1) using three different primary.
- SciELO. (n.d.). Synthesis and In Vivo Hypolipidemic Effect of Some N-(Benzoylphenyl)-Carboxamide Derivatives in Triton WR-1339-Induced Hyperlipi.
- MDPI. (2021, December 28). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing.
- Research and Reviews. (2012, October 22). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents.
- IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- PubMed. (2005, November 17). 1-Benzhydryl-3-phenylurea and 1-benzhydryl-3-phenylthiourea derivatives: new templates among the CB1 cannabinoid receptor inverse agonists.
- PMC. (n.d.). Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review.
- SciSpace. (1999, May 16). Synthesis of N-Phenylpyrrole Carboximides.
- PubMed. (2023, February 15). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. scielo.br [scielo.br]
- 3. scispace.com [scispace.com]
- 4. d-nb.info [d-nb.info]
- 5. Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. 1-Benzhydryl-3-phenylurea and 1-benzhydryl-3-phenylthiourea derivatives: new templates among the CB1 cannabinoid receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rroij.com [rroij.com]
- 14. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Computational Docking of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide for Target Engagement Studies
Abstract: This guide provides a comprehensive, in-depth protocol for conducting computational docking studies on N-benzhydryl-3-phenylpyrrolidine-1-carboxamide, a molecule with a versatile scaffold of interest in drug discovery.[1] Recognizing that a definitive biological target for this specific ligand is not established in public databases, this document employs a scientifically robust, representative system to illustrate the complete docking workflow. We utilize the SARS-CoV-2 Main Protease (Mpro, 3CLpro) as our target receptor, a well-characterized enzyme with a binding site suitable for accommodating such a ligand. This guide is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step methodology but also the underlying scientific rationale for each decision, ensuring a self-validating and reproducible workflow. From receptor and ligand preparation to docking execution, results analysis, and crucial protocol validation, we offer field-proven insights grounded in authoritative standards.
Introduction: The Rationale for a Structured Docking Approach
The N-benzhydryl-3-phenylpyrrolidine-1-carboxamide scaffold represents a class of molecules with significant three-dimensional complexity, arising from its sp3-hybridized carbocyclic core.[1] Such non-planar structures are of high interest in modern drug discovery as they allow for a more thorough exploration of protein binding pockets compared to flat, aromatic systems.[1] Computational docking serves as a critical first step in hypothesizing the binding mode and affinity of such ligands, thereby guiding further experimental investigation and optimization.[2]
Given the absence of a publicly known co-crystal structure or confirmed target for N-benzhydryl-3-phenylpyrrolidine-1-carboxamide, this guide will use the main protease (3CLpro) of SARS-CoV-2 (PDB ID: 6LU7) as a case study. This target is chosen for several reasons:
-
Relevance: It is a high-impact target in antiviral drug discovery.
-
Well-Characterized Structure: High-resolution crystal structures are available, complete with co-crystallized non-covalent inhibitors, which is essential for protocol validation.[3]
-
Suitable Binding Site: The active site of 3CLpro features a series of hydrophobic and hydrogen-bonding subpockets that can plausibly accommodate the phenyl, benzhydryl, and carboxamide moieties of the ligand.
The objective of this guide is to present a universal and rigorous workflow that can be adapted to any protein target once it is identified for the ligand of interest. We will proceed under the persona of a senior application scientist, focusing on the "why" behind each step to build a foundation of expertise and trust.[4]
Chapter 1: The Overall Computational Workflow
A successful docking campaign is a systematic process, moving from broad preparation to specific analysis. The quality of the input structures—both the protein receptor and the small molecule ligand—directly and profoundly impacts the reliability of the output.[5] The workflow described herein is designed to minimize errors and maximize reproducibility.
Chapter 2: Receptor Preparation Protocol
The goal of receptor preparation is to transform a raw PDB file, which is often an experimental artifact, into a computationally ready model.[6][7] This involves cleaning the structure, correcting for missing atoms, and assigning appropriate chemical properties.[5][6]
Protocol 2.1: Preparing the SARS-CoV-2 Main Protease (PDB: 6LU7)
-
Acquisition: Download the PDB file for 6LU7 from the RCSB Protein Data Bank. This structure contains a non-covalent inhibitor bound in the active site, which is ideal for our validation step.
-
Initial Cleaning:
-
Load the PDB file into a molecular visualization tool (e.g., UCSF ChimeraX, PyMOL, or Biovia Discovery Studio).[3][6][8]
-
The 6LU7 crystal structure is a dimer. For a standard docking study, we are interested in the monomer. Delete chain B to simplify the system.
-
Remove all non-essential molecules. This includes water molecules (resname HOH), co-solvents, and any ions not critical to the binding site's structural integrity.[8] The rationale is that unbound water molecules are often displaced by the ligand, and their explicit treatment is computationally expensive and complex for standard docking algorithms.[9]
-
-
Structural Correction:
-
Add hydrogen atoms. X-ray crystallography typically does not resolve hydrogen atoms, which are critical for hydrogen bonding and proper charge calculations.[5][10] Use a tool like AutoDock Tools or the Protein Preparation Wizard in Schrödinger Maestro to add hydrogens, ensuring that protonation states of titratable residues (like Histidine, Aspartate, Glutamate) are correctly assigned for a physiological pH of ~7.4.[11]
-
Assign partial charges. Charges are fundamental to the electrostatic component of docking scoring functions. For AutoDock, Gasteiger charges are commonly used.[7]
-
-
File Format Conversion:
Chapter 3: Ligand Preparation Protocol
The ligand must be converted from a 2D representation into a valid 3D structure with correct chemical properties. This step is crucial because the docking software needs to explore the ligand's conformational flexibility.[5][13]
Protocol 3.1: Preparing N-benzhydryl-3-phenylpyrrolidine-1-carboxamide
-
Structure Generation:
-
Chemical Property Assignment:
-
Add hydrogen atoms and assign partial charges (e.g., Gasteiger charges), similar to the receptor preparation step.[13]
-
Detect the rotatable bonds. The docking algorithm will explore different conformations by rotating these bonds. It is critical to ensure that bonds within rings or double bonds are correctly identified as non-rotatable.
-
-
File Format Conversion:
-
Save the final prepared ligand structure in the PDBQT format.[14] This file will contain the 3D coordinates, charge information, and a definition of the rotatable bonds that Vina will manipulate during its conformational search.
-
Chapter 4: Protocol Validation via Redocking
Before docking our target ligand, we must validate that our chosen docking parameters can accurately reproduce a known binding pose. This is the cornerstone of a trustworthy protocol.[15] The most common method is "redocking," where the co-crystallized ligand is extracted from the protein and then docked back into the same binding site.[16][17]
A successful redocking is typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the heavy atoms of the docked pose and the original crystallographic pose.[2][15][17]
Protocol 4.1: Redocking the Native Ligand of 6LU7
-
Preparation: Using the cleaned 6LU7 receptor from Protocol 2.1, also prepare the native ligand (N3 inhibitor) using the steps in Protocol 3.1.
-
Grid Box Definition: Define the search space for the docking algorithm. This is a 3D box centered on the binding site. A reliable way to define this box is to center it on the coordinates of the co-crystallized ligand. The size should be large enough to encompass the entire binding site and allow the ligand to rotate freely, typically with a 10-15 Å buffer around the ligand.[12][18]
-
Configuration: Create a configuration file for AutoDock Vina. This text file specifies the file paths for the receptor and ligand, the coordinates and dimensions of the grid box, and the exhaustiveness parameter.[18][19] Exhaustiveness controls the computational effort of the search; a default value of 8 is common, but increasing it can improve accuracy at the cost of time.[18][19]
-
Execution: Run the redocking simulation using the Vina executable and the configuration file.
-
Validation: Calculate the RMSD between the top-ranked docked pose and the original crystal pose. If the RMSD is below 2.0 Å, the protocol is considered validated and can be applied to the target ligand.[20]
Chapter 5: Docking and Analysis of the Target Ligand
With a validated protocol, we can now confidently dock N-benzhydryl-3-phenylpyrrolidine-1-carboxamide.
Protocol 5.1: Docking and Analysis
-
Execution: Using the validated parameters (receptor file, grid box definition, and exhaustiveness), run the AutoDock Vina simulation with the prepared N-benzhydryl-3-phenylpyrrolidine-1-carboxamide PDBQT file.
-
Initial Analysis - Scoring: Vina will output several binding poses ranked by their binding affinity score in kcal/mol.[21] This score is an estimate of the binding free energy; more negative values indicate stronger predicted binding.[22] It is crucial to remember that this is an approximation and is most useful for ranking different compounds or poses rather than determining an absolute experimental value.[2][23]
-
Pose and Interaction Analysis:
-
Load the receptor and the output ligand poses into a visualization program.[22]
-
Examine the top-ranked poses. A good pose should exhibit reasonable geometry and engage in chemically sensible interactions with the protein.[24]
-
Identify key molecular interactions:
-
Hydrogen Bonds: Look for interactions between donors (e.g., the amide N-H) and acceptors (e.g., backbone carbonyls, acidic side chains).
-
Hydrophobic Interactions: The phenyl and benzhydryl groups are likely to occupy hydrophobic pockets formed by nonpolar residues (e.g., Leucine, Valine, Phenylalanine).
-
Pi-Stacking: Aromatic rings on the ligand may stack with aromatic residues like Phenylalanine, Tyrosine, or Histidine.
-
-
-
Data Tabulation: Summarize the findings in a clear, structured table.
Table 1: Hypothetical Docking Results for N-benzhydryl-3-phenylpyrrolidine-1-carboxamide with 3CLpro
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Pose 1 (Å) | Key Interacting Residues | Predicted Interactions |
| 1 | -8.9 | 0.00 | HIS41, CYS145, GLU166, GLN189 | H-bond with GLU166; Hydrophobic contact with HIS41, CYS145; Pi-stacking with HIS41 |
| 2 | -8.5 | 1.21 | MET49, LEU141, CYS145, HIS164 | Hydrophobic contact with MET49, LEU141; H-bond with HIS164 |
| 3 | -8.2 | 2.15 | THR25, LEU27, HIS41, MET165 | Hydrophobic contact with THR25, LEU27, MET165; Pi-stacking with HIS41 |
Conclusion and Future Directions
This guide has detailed a rigorous, self-validating workflow for performing computational docking studies on N-benzhydryl-3-phenylpyrrolidine-1-carboxamide using SARS-CoV-2 3CLpro as a representative target. By emphasizing meticulous preparation and mandatory protocol validation through redocking, the presented methodology ensures that the resulting binding hypotheses are both scientifically sound and reproducible.
The output of a docking study is not an endpoint but a powerful hypothesis-generating tool. The predicted binding poses and interactions for N-benzhydryl-3-phenylpyrrolidine-1-carboxamide can now be used to:
-
Guide site-directed mutagenesis studies to confirm the importance of key interacting residues.
-
Inform the design of analogs with improved potency or selectivity.
-
Prioritize this compound for in vitro enzymatic assays to determine its actual inhibitory activity.
For higher-accuracy predictions, the top-ranked poses can be subjected to more computationally intensive methods like Molecular Dynamics (MD) simulations to assess the stability of the predicted interactions over time.[9][15]
References
-
iGEM IISc-Bengaluru. (n.d.). Protocol for Docking with AutoDock. Retrieved February 15, 2026, from [Link]
-
El Mouns, B-D. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. Retrieved February 15, 2026, from [Link]
-
Crescent Silico. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) [Video]. YouTube. Retrieved February 15, 2026, from [Link]
-
Tilioui, M. (2022, April 25). How to validate the molecular docking results? ResearchGate. Retrieved February 15, 2026, from [Link]
-
Bio-Mol. (2010, June 24). DOCKING TUTORIAL. Retrieved February 15, 2026, from [Link]
-
Sivanandam, M., & et al. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved February 15, 2026, from [Link]
-
University of Tromsø. (n.d.). Molecular Docking Tutorial. Retrieved February 15, 2026, from [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved February 15, 2026, from [Link]
-
Rueda, M., & Abagyan, R. (2026, January 15). Best Practices in Docking and Activity Prediction. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Sabban, S. (2019, January 30). AutoDock Vina Tutorial [Video]. YouTube. Retrieved February 15, 2026, from [Link]
-
Chem Informatic. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved February 15, 2026, from [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved February 15, 2026, from [Link]
-
Sivanandam, M., & et al. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved February 15, 2026, from [Link]
-
The AutoDock Team. (n.d.). Basic docking. AutoDock Vina Documentation. Retrieved February 15, 2026, from [Link]
-
Jimson, A. (2023, October 22). Docking Result Analysis and Validation with Discovery Studio [Video]. YouTube. Retrieved February 15, 2026, from [Link]
-
The Research Nest. (2021, November 28). Molecular Docking with all new AutoDock Vina 1.2 | New era of docking [Video]. YouTube. Retrieved February 15, 2026, from [Link]
-
Milne, B. F., & ScotChem team. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem. Retrieved February 15, 2026, from [Link]
-
Firoz, A. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking [Video]. YouTube. Retrieved February 15, 2026, from [Link]
-
Neves, B. J., & et al. (2021). Best Practices for Docking-Based Virtual Screening. In Molecular Docking for Computer-Aided Drug Design (pp. 75-98). Elsevier. Retrieved February 15, 2026, from [Link]
-
Schrödinger. (2022, January 23). Protein Ligand Docking Lesson Plan. Retrieved February 15, 2026, from [Link]
-
Schuttelkopf, A. W., & van Aalten, D. M. F. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory, Michigan State University. Retrieved February 15, 2026, from [Link]
-
Drug Discovery and Development. (2024, May 1). Tutorial 13: The concept of redocking explained [Video]. YouTube. Retrieved February 15, 2026, from [Link]
-
S.C. (2021, April 19). Docking validation RMSD over 3, How can I fix it? Matter Modeling Stack Exchange. Retrieved February 15, 2026, from [Link]
-
Avila, S. B. (2024, September 24). Validation of Docking Methodology (Redocking). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Basile, L., & et al. (2020, October 18). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). PMC. Retrieved February 15, 2026, from [Link]
-
Raimondi, M. V., & et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Retrieved February 15, 2026, from [Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 6. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 7. sites.ualberta.ca [sites.ualberta.ca]
- 8. youtube.com [youtube.com]
- 9. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. learn.schrodinger.com [learn.schrodinger.com]
- 12. GIL [genomatics.net]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 19. static.igem.wiki [static.igem.wiki]
- 20. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 22. researchgate.net [researchgate.net]
- 23. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 24. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
Methodological & Application
Application Notes and Protocols: Dosing Guidelines for N-benzhydryl-3-phenylpyrrolidine-1-carboxamide in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a strategic framework and detailed protocols for establishing dosing guidelines for the novel compound, N-benzhydryl-3-phenylpyrrolidine-1-carboxamide, in rodent models. Recognizing the nascent stage of research for this specific molecule, this document synthesizes established principles of preclinical drug development with data from structurally related pyrrolidine derivatives to offer a robust starting point for in vivo investigation. The protocols herein are designed to be self-validating, emphasizing a systematic approach to dose-range finding, tolerability, and the selection of preliminary efficacy endpoints. This guide is intended to equip researchers with the necessary tools to conduct rigorous and ethically sound preclinical studies.
Introduction: The Therapeutic Potential of Pyrrolidine Carboxamides
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of pyrrolidine carboxamide have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, antinociceptive, and neuroprotective effects.[2][3][4][5][6][7] The structural motif of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide suggests a potential for central nervous system (CNS) activity. The benzhydryl group is a common feature in CNS-acting drugs, and the phenylpyrrolidine core has been explored for various neurological targets.
Given the lack of specific data on N-benzhydryl-3-phenylpyrrolidine-1-carboxamide, a logical and iterative approach to in vivo studies is paramount.[8] This application note will guide the researcher through the essential preliminary steps of preclinical evaluation in rodent models.
Core Principles of Preclinical Dosing Strategy
Before embarking on specific protocols, it is crucial to internalize the foundational principles of preclinical research.[8][9][10] The primary objectives of initial in vivo studies for a novel compound are to:
-
Establish a Maximum Tolerated Dose (MTD): Identify the highest dose that does not cause unacceptable toxicity.
-
Characterize the Pharmacokinetic (PK) Profile: Understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).
-
Define a Pharmacodynamic (PD) Dose Range: Determine the doses at which the compound elicits a measurable biological effect.
Ethical considerations, guided by the 3Rs principle (Replacement, Reduction, and Refinement), must underpin all experimental designs.[9]
Experimental Design and Workflow
A systematic progression of experiments is essential for building a comprehensive understanding of the compound's in vivo properties. The following workflow is recommended:
Caption: Decision-making pathway following initial in vivo studies.
A favorable therapeutic index (the ratio of the MTD to the ED50) is a key indicator of a compound's potential for further development. Subsequent studies should aim to elucidate the mechanism of action, evaluate efficacy in more sophisticated disease models, and conduct comprehensive toxicology assessments as required by regulatory agencies. [10]
References
- BioBoston Consulting. (2025, January 9). Best Practices For Preclinical Animal Testing.
- Bioscientia Medicina. (n.d.). Preclinical Test Methods with Animal Mouse and Rats Biomedical Research: Technical Guideline.
- National Institutes of Health. (n.d.). General Principles of Preclinical Study Design.
- Aging and disease. (n.d.). A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development.
- Infinix Bio. (2026, February 5). Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide.
- Boston University. (2025, March 4).
- PubMed. (2021, May 18). Design, Synthesis and Biological Activity of New Amides Derived from 3-Benzhydryl and 3-sec-Butyl-2,5-dioxo-pyrrolidin-1-yl-acetic Acid.
- National Institutes of Health. (n.d.).
- PubMed. (2021, February 5).
- Medical News Today. (2021, July 9). Psilocybin spurs rapid growth of new nerve connections in mice.
- PubChem. (n.d.). N-[3-(4-benzhydryl-1-piperidyl)propyl]-1-methyl-5-oxo-n-phenyl-pyrrolidine-3-carboxamide.
- Semantic Scholar. (2021, October 11).
- PubMed. (2021, October 11).
- ResearchGate. (n.d.). (PDF)
- Benchchem. (n.d.).
- IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- ResearchGate. (2017, November 20). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents.
- ResearchGate. (2025, October 15).
- The Green Institute. (n.d.). N-(benzyl)acetamido)phenyl)
- National Institutes of Health. (2021, December 3). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides.
- Journal of Pharmacy and Pharmacology. (n.d.).
- PubMed. (n.d.).
- MDPI. (n.d.).
- National Institutes of Health. (n.d.). N-(Pyrrolidin-1-ylcarbothioyl)benzamide.
- MDPI. (2021, November 11). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)
- Amanote Research. (n.d.). (PDF) Pharmacodynamic Effects, Pharmacokinetics, and.
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. Design, Synthesis and Biological Activity of New Amides Derived from 3-Benzhydryl and 3-sec-Butyl-2,5-dioxo-pyrrolidin-1-yl-acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biobostonconsulting.com [biobostonconsulting.com]
- 10. infinixbio.com [infinixbio.com]
Cell permeability and uptake methods for N-benzhydryl-3-phenylpyrrolidine-1-carboxamide
Application Note & Protocols
Topic: Cell Permeability and Uptake Methods for N-benzhydryl-3-phenylpyrrolidine-1-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Characterizing a Novel Lipophilic Scaffold
N-benzhydryl-3-phenylpyrrolidine-1-carboxamide is a novel small molecule entity characterized by significant lipophilicity, conferred by the bulky benzhydryl and phenyl moieties, and a polar carboxamide group. Understanding how this compound traverses the cell membrane is a critical first step in evaluating its potential as a therapeutic agent or research tool. A molecule's ability to enter its target cell dictates its bioavailability, efficacy, and potential off-target effects.
This guide provides a comprehensive framework for elucidating the cell permeability and uptake mechanisms of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide (referred to herein as "Compound X"). We move from simple, high-throughput artificial membrane assays to complex, cell-based models that can distinguish between passive diffusion, active transport, and cellular uptake dynamics. The protocols are designed to be self-validating, with integrated controls and clear interpretation guidelines.
Part 1: Initial Assessment of Passive Permeability via PAMPA
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method for predicting passive transcellular permeability. It serves as an essential primary screen to determine if Compound X can cross a lipid barrier without the assistance of transporters. The assay measures the passage of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.
Causality and Experimental Rationale
We begin with PAMPA because of its simplicity and specificity for passive diffusion. By eliminating biological variables (transporters, metabolism), we can obtain a baseline measurement of the molecule's intrinsic ability to permeate a lipid bilayer. This is largely governed by its physicochemical properties, such as lipophilicity (LogP) and size. Given Compound X's bulky, nonpolar groups, significant passive diffusion is anticipated, but the polar carboxamide may hinder this process.
Experimental Workflow: PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol: PAMPA
-
Preparation of Lipid Solution: Prepare a 2% (w/v) solution of L-α-phosphatidylcholine in dodecane.
-
Coating the Filter Plate: Add 5 µL of the lipid solution to each well of a 96-well PVDF filter plate (0.45 µm pores). Allow it to impregnate the filter for 5 minutes. Gently wipe off any excess lipid from the bottom of the plate.
-
Preparation of Solutions:
-
Donor Solution: Prepare a 100 µM solution of Compound X in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). Include high and low permeability control compounds (e.g., testosterone and hydrocortisone, respectively).
-
Acceptor Solution: Use the same buffer as the donor solution, but add 5% DMSO to act as a "sink" and improve the solubility of the permeated compound.
-
-
Assay Assembly:
-
Add 300 µL of the Acceptor Solution to each well of a 96-well receiver plate.
-
Carefully place the lipid-coated filter plate on top of the receiver plate, ensuring the bottom of the filter is in contact with the acceptor solution.
-
-
Initiating the Assay: Add 200 µL of the Donor Solution to each well of the filter plate.
-
Incubation: Cover the plate assembly with a lid to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of Compound X and controls in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
Data Interpretation
The effective permeability coefficient (Pe) is calculated using the following equation:
Pe (cm/s) = [ -ln(1 - [CA]/[Ceq]) ] / [ A * (1/VD + 1/VA) * t ]
Where:
-
[CA] is the concentration in the acceptor well.
-
[Ceq] is the equilibrium concentration.
-
A is the filter area.
-
VD and VA are the volumes of the donor and acceptor wells.
-
t is the incubation time.
| Permeability Class | Pe (x 10⁻⁶ cm/s) | Interpretation for Compound X |
| High | > 15 | Compound X likely crosses membranes via passive diffusion readily. Its bioavailability is unlikely to be limited by membrane permeation. |
| Moderate | 1 - 15 | Passive diffusion occurs but may be a rate-limiting step. Active transport mechanisms could play a significant role in its overall cellular uptake. Further investigation is warranted. |
| Low | < 1 | Passive diffusion is poor. The compound is unlikely to be orally bioavailable without a dedicated uptake transporter. Efflux by transporters could further reduce net permeability. |
Part 2: Cell-Based Permeability using Caco-2 Monolayers
While PAMPA assesses passive diffusion, it cannot model active transport or efflux, which are critical biological processes. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions. This model is considered the gold standard for in vitro prediction of intestinal drug absorption.
Causality and Experimental Rationale
Using a Caco-2 monolayer allows us to measure the bidirectional transport of Compound X. By comparing permeability from the apical (AP) to the basolateral (BL) side with permeability from the BL to the AP side, we can calculate an efflux ratio. An efflux ratio significantly greater than 1 suggests the compound is a substrate for efflux transporters (e.g., P-glycoprotein), which actively pump it out of the cell, a crucial factor in drug resistance and bioavailability.
Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts (e.g., 0.4 µm pore size) for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value > 250 Ω·cm² typically indicates sufficient monolayer integrity. Also, perform a Lucifer yellow rejection test; permeability should be < 100 nm/s.
-
Transport Buffer: Use Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.
-
Assay Initiation (A -> B Transport):
-
Wash the monolayer on both AP and BL sides with pre-warmed transport buffer.
-
Add fresh transport buffer to the BL (receiver) side (e.g., 1.2 mL).
-
Add transport buffer containing Compound X (e.g., 10 µM) and a zero-permeability marker (e.g., Lucifer Yellow) to the AP (donor) side (e.g., 0.4 mL).
-
-
Assay Initiation (B -> A Transport):
-
Perform the reverse experiment on a separate set of Transwells. Add Compound X to the BL side and sample from the AP side.
-
-
Incubation and Sampling: Incubate the plates at 37°C with 5% CO₂. Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes) and immediately replace the volume with fresh buffer.
-
Quantification: Analyze the concentration of Compound X in all samples using LC-MS/MS.
Data Analysis and Interpretation
The apparent permeability coefficient (Papp) is calculated:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux (rate of appearance in the receiver chamber).
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
The Efflux Ratio (ER) is then calculated:
ER = Papp (B -> A) / Papp (A -> B)
| P_app (A->B) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation for Compound X |
| > 10 | < 2 | High Permeability, No Efflux: Excellent absorption potential. Likely crosses via passive diffusion. |
| > 10 | > 2 | High Permeability, Active Efflux: The compound permeates well but is actively pumped out. In vivo bioavailability may be lower than predicted by PAMPA. Consider co-dosing with an efflux inhibitor for further study. |
| 1 - 10 | < 2 | Moderate Permeability, No Efflux: Absorption may be limited by permeation rate. |
| < 1 | N/A | Low Permeability: Poor absorption is expected. The compound may require an active uptake transporter (not highly expressed in Caco-2) or formulation strategies to improve bioavailability. |
Part 3: Mechanistic Cellular Uptake Studies
If Compound X needs to act inside a cell, understanding the rate and mechanism of its uptake into a specific target cell line is paramount. These experiments aim to distinguish between passive diffusion, facilitated diffusion, and active transport/endocytosis.
Causality and Experimental Rationale
By modulating experimental conditions, we can dissect the uptake mechanism. Lowering the temperature to 4°C effectively halts active, energy-dependent processes like transporter-mediated uptake and endocytosis, isolating the contribution of passive diffusion. Furthermore, using pharmacological inhibitors of specific endocytic pathways can reveal if Compound X utilizes these routes for entry.
Logical Flow of Mechanistic Uptake Experiments
Caption: Decision tree for investigating the cellular uptake mechanism of a compound.
Protocol: Temperature-Dependent Uptake Assay
-
Cell Plating: Plate the target cells in a 24-well plate and grow to ~90% confluency.
-
Pre-incubation:
-
For the 4°C condition, place one plate on ice for 30 minutes.
-
For the 37°C condition, keep one plate in the incubator.
-
-
Uptake Initiation:
-
Aspirate the culture medium.
-
Wash cells once with ice-cold PBS (for the 4°C plate) or pre-warmed PBS (for the 37°C plate).
-
Add a solution of Compound X (at a relevant concentration, e.g., 1-10 µM) in the appropriate temperature buffer.
-
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at the respective temperatures.
-
Termination:
-
Rapidly aspirate the dosing solution.
-
Wash the cells three times with ice-cold PBS to stop uptake and remove extracellular compound.
-
-
Cell Lysis and Quantification:
-
Lyse the cells in each well (e.g., with a buffer containing 1% Triton X-100).
-
Quantify the intracellular concentration of Compound X using LC-MS/MS.
-
Normalize the amount of compound to the total protein content in each well (measured by BCA or Bradford assay).
-
Protocol: Pharmacological Inhibition of Uptake
-
Cell Plating: Plate cells as described above.
-
Pre-treatment with Inhibitors: Pre-incubate the cells with known endocytosis or transporter inhibitors for 30-60 minutes at 37°C. A vehicle control (e.g., DMSO) must be run in parallel.
-
Clathrin-mediated endocytosis: Chlorpromazine (10 µg/mL)
-
Caveolae-mediated endocytosis: Genistein (200 µM)
-
Macropinocytosis: Amiloride (50 µM)
-
-
Uptake Assay: While keeping the inhibitors present, add Compound X and perform the uptake assay as described for the 37°C condition.
-
Termination and Quantification: Follow the same termination, lysis, and quantification steps.
Interpretation of Uptake Data
| Condition | Result | Interpretation |
| Uptake at 4°C | Similar to uptake at 37°C | The primary mechanism of uptake is passive diffusion, which is not energy-dependent. |
| Uptake at 4°C | Significantly lower (< 20%) than uptake at 37°C | Uptake is an active, energy-dependent process (transporter-mediated or endocytosis). |
| Uptake + Chlorpromazine | Significantly reduced compared to vehicle control | Compound X enters the cell at least partially via clathrin-mediated endocytosis. |
| Uptake + Genistein | Significantly reduced compared to vehicle control | Compound X enters the cell at least partially via caveolae-mediated endocytosis. |
| Uptake at 4°C is low, but inhibitors have no effect | Uptake is energy-dependent but not blocked by endocytosis inhibitors | The uptake is likely mediated by a solute carrier (SLC) or other membrane transporter. Further studies with specific transporter inhibitors would be needed. |
References
-
Kansy, M., Senner, F., & Gubernator, K. (2001). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Helvetica Chimica Acta. Available at: [Link]
-
Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications. Available at: [Link]
-
FDA. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Available at: [Link]
-
Lin, J. H., & Yamazaki, M. (2003). Role of P-glycoprotein in pharmacokinetics: clinical implications. Clinical Pharmacokinetics. Available at: [Link]
- Sa-Correia, I., & Tenreiro, S. (2002). The Yeast Plasma Membrane H+-ATPase: A Model for Studying the Regulation of a Eukaryotic P-type ATPase. In The Yeast Model for Cancer and Cell Cycle Studies. Springer. (Note: While this reference is yeast-specific, it exemplifies the foundational principle of using temperature to distinguish active vs. passive transport, a universally applied concept in cell biology). A more general reference is often found in cell biology textbooks, e.g., Lodish, H., et al. (2000). Molecular Cell Biology. W. H. Freeman.
Application Notes & Protocols: Crystallization Techniques for N-benzhydryl-3-phenylpyrrolidine-1-carboxamide
Abstract: This document provides a comprehensive guide to the fundamental techniques for the crystallization of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide, a small molecule with a structural motif relevant to pharmaceutical development. As specific crystallization data for this compound is not prevalent in public literature, this guide establishes a foundational framework based on established principles of crystal engineering. We detail protocols for solvent screening and four primary crystallization methodologies: cooling crystallization, anti-solvent addition, vapor diffusion, and slow evaporation. The underlying causality for experimental choices is explained to empower researchers to adapt and optimize these methods. All protocols are designed as self-validating systems, beginning with systematic solubility assessments to inform technique selection. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust crystallization processes for novel chemical entities.
Introduction: The Critical Role of the Crystalline State
N-benzhydryl-3-phenylpyrrolidine-1-carboxamide represents a class of organic molecules whose therapeutic potential is intrinsically linked to its solid-state properties. In pharmaceutical sciences, the active pharmaceutical ingredient (API) is almost always utilized in its solid, crystalline form. The specific arrangement of molecules in the crystal lattice, known as polymorphism, can profoundly influence critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[1][2][3] The emergence of an unexpected or less stable polymorph can have significant implications for drug efficacy and manufacturing.[2] Therefore, developing a controlled and reproducible crystallization process is not merely a purification step but a critical component of drug design and development.[4][5]
This guide provides the foundational knowledge and actionable protocols to systematically investigate and control the crystallization of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide, enabling the isolation of pure, crystalline material with desired characteristics.
Foundational Principles: Solubility and Supersaturation
The cornerstone of any crystallization process is the generation of a supersaturated solution, which is the thermodynamic driving force for nucleation and crystal growth.[6] A supersaturated solution contains more dissolved solute than it would at equilibrium under the same conditions. All crystallization techniques are essentially different methods to induce and control supersaturation.
The Imperative of Solvent Selection
The choice of solvent is the most critical parameter in developing a crystallization process. An ideal solvent for recrystallization should dissolve the compound completely at an elevated temperature but only sparingly at a lower temperature.[7][8] A systematic solubility screening is the mandatory first step before attempting any crystallization protocol.
Protocol 1: Systematic Solvent Screening
This protocol outlines a method to rapidly assess the suitability of various solvents for the crystallization of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide.
Methodology:
-
Place approximately 10-20 mg of the compound into separate small, sealed vials.
-
To each vial, add a different solvent from the list in Table 1 in 0.1 mL increments.
-
After each addition, stir or sonicate the mixture at room temperature (approx. 20-25°C) and observe for complete dissolution. Record the volume of solvent required.
-
If the compound does not dissolve in ~2 mL of a given solvent at room temperature, gently heat the vial while stirring to near the solvent's boiling point.
-
Observe if dissolution occurs upon heating. If it does, allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe for the formation of crystalline precipitate upon cooling. A good single-solvent candidate will show high solubility when hot and low solubility when cold, resulting in significant crystal formation.[9]
-
Record all observations as outlined in Table 1.
Data Presentation: Solvent Screening Results
Table 1: Representative Solvent Screening Data for N-benzhydryl-3-phenylpyrrolidine-1-carboxamide
| Solvent | Class | Solubility (RT) | Solubility (Hot) | Observations on Cooling | Suitability Score (1-5) |
|---|---|---|---|---|---|
| Methanol | Polar Protic | High | Very High | No/Poor Precipitation | 1 (Poor for Cooling) |
| Ethanol | Polar Protic | Moderate | High | Good Crystal Formation | 4 (Good for Cooling) |
| Isopropanol | Polar Protic | Low | Moderate | Moderate Crystal Formation | 3 (Fair for Cooling) |
| Acetone | Polar Aprotic | High | Very High | Oiling Out/Poor Precipitation | 1 (Poor for Cooling) |
| Ethyl Acetate | Moderately Polar | Moderate | High | Good Crystal Formation | 4 (Good for Cooling) |
| Toluene | Non-polar | Low | Moderate | Slow Crystal Growth | 3 (Fair for Cooling) |
| Heptane | Non-polar | Insoluble | Insoluble | N/A | 1 (Potential Anti-solvent) |
| Water | Polar Protic | Insoluble | Insoluble | N/A | 1 (Potential Anti-solvent) |
| Acetonitrile | Polar Aprotic | Moderate | High | Good Crystal Formation | 4 (Good for Cooling) |
| Dichloromethane | Chlorinated | Very High | Very High | No Precipitation | 1 (Poor for Cooling) |
(Note: This table presents hypothetical data to illustrate the screening process.)
Visualization: Crystallization Method Selection Workflow
This diagram illustrates the logical flow from initial screening to selecting an appropriate crystallization technique.
Caption: Workflow for selecting a crystallization protocol.
Experimental Protocols for Crystallization
Based on the solvent screen, one or more of the following techniques can be employed.
Protocol 2: Cooling Crystallization
This is the most common technique, relying on the principle that the solubility of most organic solids decreases as the temperature of the solution is lowered.[10]
Methodology:
-
Dissolution: Place the crude N-benzhydryl-3-phenylpyrrolidine-1-carboxamide in an Erlenmeyer flask. Add the minimum amount of a suitable hot solvent (e.g., ethanol, identified from Protocol 1) required to fully dissolve the solid.[9] Use a boiling stick or magnetic stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization in the funnel.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[7]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[9]
-
Harvesting: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[11]
-
Drying: Allow the crystals to air dry on the filter paper under vacuum, then transfer them to a watch glass for final drying.
Protocol 3: Anti-Solvent Addition Crystallization
This method is ideal when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another, miscible solvent (the "anti-solvent").[12] Supersaturation is achieved by adding the anti-solvent to a solution of the compound, reducing its solubility.[6][13]
Methodology:
-
Dissolution: Dissolve the compound in the minimum amount of a "good" solvent (e.g., Dichloromethane or Methanol from Table 1) at room temperature.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (the anti-solvent, e.g., Heptane or Water) dropwise to the stirred solution.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation. If no crystals form, you may need to add a seed crystal or gently scratch the inside of the flask with a glass rod.
-
Equilibration: Once turbidity is achieved, cap the flask and allow it to stand undisturbed for several hours or overnight to allow for complete crystal growth.
-
Harvesting & Drying: Collect and dry the crystals as described in Protocol 2.5 and 2.6.
Visualization: Anti-Solvent Crystallization Process
Caption: The process of anti-solvent crystallization.
Protocol 4: Vapor Diffusion
This is a gentle method ideal for growing high-quality single crystals suitable for X-ray crystallography, especially when only a small amount of material is available.[14][15] The principle involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually inducing crystallization.[16]
Methodology (Hanging Drop Variation):
-
Reservoir Preparation: Pipette 0.5 - 1.0 mL of an anti-solvent (e.g., Heptane) into the well of a vapor diffusion plate.
-
Drop Preparation: On a siliconized glass coverslip, place a small drop (2-5 µL) of a concentrated solution of the compound dissolved in a more volatile "good" solvent (e.g., Dichloromethane).
-
Sealing: Invert the coverslip and place it over the well, using grease to create an airtight seal.
-
Equilibration: The more volatile solvent from the drop will slowly evaporate and equilibrate with the reservoir, while the less volatile anti-solvent vapor from the reservoir will diffuse into the drop. This slowly increases the concentration of both the compound and the anti-solvent in the drop, leading to controlled crystallization over hours to days.
-
Incubation: Store the plate in a vibration-free location at a constant temperature.[17]
Visualization: Vapor Diffusion Setup (Hanging Drop)
Caption: Schematic of a hanging drop vapor diffusion setup.
Protocol 5: Slow Evaporation
This is the simplest crystallization method. It is suitable when the compound is stable and not sensitive to air or moisture.
Methodology:
-
Dissolve the compound in a suitable volatile solvent (e.g., Ethyl Acetate or Dichloromethane) to create a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial or beaker.
-
Cover the opening of the container with perforated parafilm or a loosely placed cap. This slows the rate of evaporation.
-
Place the container in a quiet, vibration-free area and allow the solvent to evaporate slowly over several days. As the solvent evaporates, the concentration of the compound increases, leading to crystallization.
Post-Crystallization: Characterization
After successfully obtaining crystals, it is crucial to characterize them to confirm their identity, purity, and crystalline form. A thorough understanding of the solid state is essential for reliable drug product manufacturing.[18]
-
Visual Inspection: Examine the crystals under a microscope for uniform shape and habit.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Spectroscopy (FTIR, Raman, NMR): Confirms the chemical identity of the crystallized material. Low-frequency Raman spectroscopy can be particularly useful for distinguishing between polymorphs.[1]
-
Differential Scanning Calorimetry (DSC): Provides information on melting point, purity, and can detect polymorphic transitions.[19]
-
Powder X-Ray Diffraction (PXRD): The definitive technique for identifying the crystalline form (polymorph) by analyzing the unique diffraction pattern of the crystal lattice.[3]
Summary and Best Practices
The crystallization of a novel compound like N-benzhydryl-3-phenylpyrrolidine-1-carboxamide is an empirical process that requires systematic investigation.
-
Always begin with a thorough solvent screen. This is the most important step and will guide all subsequent efforts.
-
Control the rate of supersaturation. Slow cooling, slow anti-solvent addition, or slow evaporation generally yield higher quality crystals.
-
Seeding can be a powerful tool. If initial attempts fail or result in oiling out, adding a single, previously formed crystal (a "seed crystal") to a supersaturated solution can promote controlled crystal growth.
-
Purity is paramount. Ensure the starting material is as pure as possible, as impurities can inhibit crystallization.
-
Characterize the final product. Always confirm the identity and solid form of the crystals obtained.
By following these protocols and principles, researchers can develop a robust and reproducible method for obtaining high-quality crystalline N-benzhydryl-3-phenylpyrrolidine-1-carboxamide, a critical step in its journey through the drug development pipeline.
References
- Coherent. (n.d.). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy.
- (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment.
- ResearchGate. (n.d.). (PDF) Crystal Polymorphism in Pharmaceutical Science.
- (2012, January 1). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems.
- RM@Schools. (n.d.).
- SciSpace. (n.d.). Crystallization by Antisolvent Addition and Cooling.
- ACS Publications. (2014, March 5). Contrasting Polymorphism of Related Small Molecule Drugs Correlated and Guided by the Computed Crystal Energy Landscape.
- YouTube. (2024, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder.
- AlfatestLab. (n.d.).
- (n.d.).
- Hampton Research. (n.d.).
- (2024, October 16). (IUCr) How to grow crystals for X-ray crystallography.
- (n.d.). Bruker / MIT Symposium 2015 CRYSTAL POLYMORPHISM IN THE PHARMACEUTICAL INDUSTRY: PRACTICE, PROBLEMS, PROGRESS AND PREDICTION Su.
- Journal of Chemical Engineering Research Updates. (2024, August 29). Antisolvent Crystallization (ASC)
- Wikipedia. (n.d.). Crystal polymorphism.
- Google Patents. (n.d.).
- (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
- Agno Pharmaceuticals. (n.d.).
- (n.d.).
- Chemistry LibreTexts. (2023, January 29).
- MDPI. (2024, December 12).
- BIA. (n.d.).
- Science.gov. (n.d.).
- (n.d.).
- (n.d.).
- Chemistry LibreTexts. (2023, January 29).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. coherent.com [coherent.com]
- 2. researchgate.net [researchgate.net]
- 3. alfatestlab.com [alfatestlab.com]
- 4. web.mit.edu [web.mit.edu]
- 5. "Design of API Solid States in Crystallization Processes" by Weizhong Gong [ir.lib.uwo.ca]
- 6. scispace.com [scispace.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. athabascau.ca [athabascau.ca]
- 10. Crystallization - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 13. avanti-journals.com [avanti-journals.com]
- 14. unifr.ch [unifr.ch]
- 15. iucr.org [iucr.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 18. agnopharma.com [agnopharma.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Troubleshooting & Optimization
Minimizing side reactions during N-benzhydryl-3-phenylpyrrolidine-1-carboxamide carboxylation
This technical support guide addresses the specific challenges of carboxylating N-benzhydryl-3-phenylpyrrolidine-1-carboxamide . Based on the structural motifs (urea linkage, benzhydryl group, and pyrrolidine core), this guide focuses on the competition between the desired Directed Ortho-Metalation (DoM) and the thermodynamically favored Benzylic Deprotonation .
Case ID: LITH-CARB-001 Topic: Minimizing Regiochemical Side Reactions during Lithiation/Carboxylation Support Tier: Level 3 (Senior Application Scientist)[1][2]
Part 1: Executive Summary & Mechanistic Diagnostic[1]
The Structural Challenge
Your substrate contains three distinct sites of reactivity towards organolithium reagents. The failure to control regioselectivity here is the primary cause of low yields and complex impurity profiles.
-
The Urea Directing Group (DMG): The
moiety is a powerful Directed Metalation Group.[1][2] It coordinates lithium, directing the base to the ortho-position of the benzhydryl aromatic rings. -
The Benzhydryl "Sink" (The Main Side Reaction): The methine proton (
) is highly acidic ( ).[1] Deprotonation here is thermodynamically favored over ring lithiation, leading to alkylation/carboxylation at the benzylic carbon rather than the aromatic ring. -
The Electrophilic Carbonyl: The urea carbonyl is susceptible to nucleophilic attack by simple alkyllithiums (e.g.,
-BuLi), leading to cleavage or acylation side products (Wurth-type reaction).[1]
The Solution Strategy
To achieve successful carboxylation, you must operate under Kinetic Control using a non-nucleophilic base and strict temperature management. The goal is to favor the Complex Induced Proximity Effect (CIPE) of the urea group before the base can find the acidic benzylic proton.
Part 2: Optimized Experimental Protocol
Objective: Selective ortho-carboxylation of the benzhydryl ring while suppressing benzylic deprotonation.
Reagents & Setup
-
Substrate: N-benzhydryl-3-phenylpyrrolidine-1-carboxamide (dried azeotropically with toluene).
-
Solvent: Anhydrous THF (ether is too non-polar; leads to aggregation).[1]
-
Base:
-BuLi (1.1 equiv) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) for maximum steric hindrance.[1] Avoid -BuLi. -
Additive: TMEDA (1.1 equiv) – Critical for breaking Li-aggregates and enhancing the kinetic basicity of the reagent.[1]
-
Quench: Freshly crushed Dry Ice (excess) or
gas balloon.
Step-by-Step Workflow
-
System Prep: Flame-dry a 3-neck RBF under Argon flow. Cool to -78°C (Internal temperature monitoring is mandatory).
-
Base Formation:
-
Substrate Addition: Dissolve substrate in THF. Add slowly (over 30 mins) via syringe pump down the side of the flask.
-
Why? Slow addition ensures the concentration of unreacted substrate is low relative to the base, promoting the intramolecular CIPE mechanism over intermolecular benzylic deprotonation.
-
-
Metalation Window: Stir at -78°C for exactly 45 minutes .
-
Carboxylation: Cannulate the lithiated solution onto an excess of crushed dry ice in THF.
-
Inverse Quench: Do not bubble gas into the lithiated species; this causes local heating and over-reaction. Pouring the anion onto the electrophile ensures instant trapping.
-
-
Workup: Quench with
at -78°C, then warm to RT. Acidify aqueous layer to pH 3 to precipitate the carboxylic acid.
Part 3: Troubleshooting & FAQs
Q1: I am seeing a major impurity with a mass of M+44, but NMR shows the carboxyl group on the aliphatic carbon (benzhydryl methine). Why?
A: You are observing Thermodynamic Equilibration . The ortho-lithiated species is kinetically formed first due to the urea coordination.[2] However, if the reaction temperature drifts above -60°C or the reaction time exceeds 1 hour, the lithium migrates to the benzylic position (the "Thermodynamic Sink"). Fix:
-
Keep T < -75°C strictly.[1]
-
Reduce lithiation time.[1]
-
Switch to LiTMP . The steric bulk of the TMP base makes it kinetically difficult to access the crowded benzylic proton compared to the coordinated ortho proton.
Q2: My yield is low (<30%), and I see "cleaved" pyrrolidine fragments.
A: This is Nucleophilic Attack on the urea carbonyl.[2]
If you used
-
Switch to
-BuLi (more hindered) or LiTMP (non-nucleophilic amide base).[1] -
Ensure the addition of the base is slow to prevent local "hotspots" of concentration.
Q3: Can I carboxylate the C3-phenyl ring (the phenyl on the pyrrolidine) instead?
A: Not easily with this setup. The urea group directs metalation to the N-substituents (benzhydryl).[1] The C3-phenyl is too far (5-6 bonds away) for the directing effect to operate.[1] To carboxylate the C3-phenyl, you would need to:
-
Block the benzhydryl positions (e.g., use halogenated precursors).
-
Rely on "random" lithiation, which will likely destroy the molecule via benzylic deprotonation first.
Q4: Why is TMEDA necessary?
A: Without TMEDA, organolithiums form hexamers or tetramers in THF. These aggregates are sluggish and react poorly with the directing group.[2] TMEDA breaks these into monomers/dimers, increasing the "Kinetic Basicity" and allowing the coordination to the urea oxygen to happen faster than the background reaction (benzylic deprotonation).
Part 4: Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired Kinetic Pathway (DoM) and the undesired Thermodynamic Pathway (Benzylic Deprotonation).
Caption: Kinetic vs. Thermodynamic Lithiation Pathways. Note that the Ortho-Lithiated species can rearrange to the Benzylic species if temperature control fails.[1]
Part 5: Data Summary & Solvent Effects[1][2]
The choice of solvent and base dramatically shifts the ratio of Product A (Ortho) to Product B (Benzylic).
| Parameter | Condition A (Poor) | Condition B (Optimized) | Mechanistic Reason |
| Base | |||
| Solvent | Et2O | THF | THF coordinates Li, promoting the breakdown of aggregates essential for DoM. |
| Additive | None | TMEDA (1.1 eq) | TMEDA enhances kinetic basicity, favoring the fast coordination-directed pathway.[1] |
| Temp | 0°C to RT | -78°C Constant | Low temp freezes the kinetic product; heat allows migration to the thermodynamic sink.[2] |
| Quench | Gaseous bubbling | Inverse Pour (Solid) | Inverse quench prevents local heating and ensures the kinetic anion is trapped instantly. |
References
-
Snieckus, V. (1990). Directed ortho metalation.[1][4][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1][2] Chemical Reviews, 90(6), 879–933.[1] Link[1]
-
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis.[1][2] Pergamon Series.[1] (Chapter on Urea Directing Groups and Kinetic Control). Link
-
MacNeil, S. L., et al. (2006). Combined Directed ortho Metalation−Cross Coupling Strategies. Synthesis of Aryl-Heteroaryl Ureas. Journal of Organic Chemistry, 71(3), 869-879.[1] Link[1]
-
Whisler, M. C., et al. (2004). Beyond Thermodynamic Acidity: A Perspective on the Complex-Induced Proximity Effect (CIPE) in Deprotonation Reactions. Journal of Organic Chemistry, 69(9), 3233–3239. Link[1]
Sources
- 1. PubChemLite - N-[3-(4-benzhydryl-1-piperidyl)propyl]-1-methyl-5-oxo-n-phenyl-pyrrolidine-3-carboxamide (C33H39N3O2) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. Functionalization through lithiation of (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide. Application to the labeling with carbon-11 of NK-3 receptor antagonist SB 222200 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. baranlab.org [baranlab.org]
- 6. uwindsor.ca [uwindsor.ca]
Stability of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide at various pH levels
Technical Support Center: N-benzhydryl-3-phenylpyrrolidine-1-carboxamide
Welcome to the technical support guide for N-benzhydryl-3-phenylpyrrolidine-1-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, particularly concerning its behavior at various pH levels. Our goal is to equip you with the foundational knowledge and actionable protocols to anticipate and troubleshoot stability-related challenges during your research and development activities.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability profile of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide.
Q1: What are the primary stability concerns for N-benzhydryl-3-phenylpyrrolidine-1-carboxamide in aqueous solutions?
A1: The principal stability concern for this molecule is the hydrolytic degradation of its carboxamide functional group. Amide bonds are susceptible to hydrolysis, a reaction that involves the cleavage of the bond by water.[1][2][3] This process is significantly influenced by pH, with reaction rates generally increasing under both acidic and basic conditions. While amides are typically more resistant to hydrolysis than esters, this pathway is the most probable route of degradation in aqueous formulations and must be thoroughly investigated.[4]
Q2: How does pH specifically influence the degradation of the carboxamide bond in this molecule?
A2: The rate of amide hydrolysis is catalyzed by both hydronium ions (H⁺) under acidic conditions and hydroxide ions (OH⁻) under basic conditions.[1]
-
Acid-Catalyzed Hydrolysis: At low pH, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: At high pH, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.
This dual catalytic effect typically results in a U-shaped pH-rate profile, where the compound exhibits maximum stability in the neutral or near-neutral pH range and degrades more rapidly at the acidic and alkaline extremes.
Q3: What are the expected degradation products from the hydrolysis of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide?
A3: The hydrolysis of the amide bond would cleave the molecule into two primary components:
-
3-Phenylpyrrolidine-1-carboxylic acid
-
Benzhydrylamine (Diphenylmethanamine)
Under acidic conditions, the amine product (benzhydrylamine) will be protonated to form its corresponding ammonium salt. Under basic conditions, the carboxylic acid product will be deprotonated to form its carboxylate salt.[3] Identifying these degradants is crucial for developing a stability-indicating analytical method.
dot
Caption: Predicted hydrolytic degradation pathway.
Q4: How do I properly design a forced degradation study to assess pH stability?
A4: A forced degradation, or stress testing, study is essential to understand the intrinsic stability of a drug substance.[5][6] According to ICH guidelines, this involves exposing the compound to conditions more severe than those used for accelerated stability testing.[7][8] For pH-dependent hydrolysis, a typical study involves dissolving the compound in a series of acidic, neutral, and basic solutions and monitoring its degradation over time, often at an elevated temperature to accelerate the process.[9] Recommended starting conditions are typically 0.1 M HCl for acid hydrolysis and 0.1 M NaOH for base hydrolysis.[9] The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected and quantified without completely consuming the parent compound.
Troubleshooting Guide
This guide provides solutions to common issues encountered during stability testing.
| Issue | Possible Cause(s) | Recommended Troubleshooting Steps |
| No degradation observed under initial stress conditions (e.g., 0.1 M HCl/NaOH at 60°C). | The compound is highly stable under the tested conditions. | 1. Increase the strength of the stressor (e.g., move to 1 M HCl/NaOH).2. Increase the temperature in 10°C increments (e.g., to 70°C or 80°C).[9]3. Extend the duration of the study. |
| Compound degrades too rapidly ( >20%) immediately upon exposure to acid or base. | The compound is highly labile to hydrolysis. | 1. Reduce the strength of the stressor (e.g., use 0.01 M HCl/NaOH).2. Perform the study at a lower temperature (e.g., 40°C or room temperature).3. Sample at much earlier time points (e.g., 0, 5, 15, 30 minutes). |
| Poor mass balance in the analytical results (sum of parent and degradants is <95%). | 1. The analytical method is not stability-indicating.2. Degradation products are not being detected (e.g., they lack a chromophore for UV detection).3. Secondary or tertiary degradation products have formed.4. The compound or its degradants are adsorbing to the container. | 1. Re-validate the analytical method to ensure it can separate all known degradants from the parent peak.2. Use a more universal detection method, such as Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).3. Analyze samples using LC-MS to identify any unknown peaks.4. Use silanized glass vials or alternative container materials. |
| Inconsistent or non-reproducible stability results. | 1. Inaccurate pH of buffer solutions.2. Temperature fluctuations in the stability chamber/oven.3. Inconsistent sample preparation or dilution errors.4. Issues with the analytical instrument (e.g., column degradation, detector drift). | 1. Verify the pH of all solutions with a calibrated pH meter before use.[10]2. Ensure the stability chamber is properly calibrated and qualified.3. Use calibrated pipettes and follow a strict, documented sample preparation protocol.4. Run system suitability tests before each analytical sequence to confirm instrument performance. |
Experimental Protocol: Forced Hydrolysis Study
This protocol provides a detailed methodology for assessing the stability of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide across a range of pH values.
Objective: To determine the degradation profile of the compound under acidic, basic, and neutral hydrolytic stress and to identify major degradation products.
Materials:
-
N-benzhydryl-3-phenylpyrrolidine-1-carboxamide (API)
-
Hydrochloric Acid (HCl), 1 M and 0.1 M solutions
-
Sodium Hydroxide (NaOH), 1 M and 0.1 M solutions
-
HPLC-grade Water
-
HPLC-grade Acetonitrile and/or Methanol
-
pH meter, calibrated
-
Volumetric flasks and pipettes
-
HPLC vials (amber recommended to prevent potential photodegradation)
-
Temperature-controlled oven or water bath
-
Stability-indicating HPLC-UV or LC-MS system
Workflow Diagram:
dot
Caption: Experimental workflow for forced hydrolysis.
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide in a suitable organic solvent (e.g., acetonitrile or methanol). This concentration is often recommended for such studies.[9]
-
Stress Sample Preparation: For each condition, add a small volume of the stock solution to a larger volume of the stress medium to achieve a final concentration of approximately 50-100 µg/mL.
-
Acidic: Add stock solution to 0.1 M HCl.
-
Basic: Add stock solution to 0.1 M NaOH.
-
Neutral: Add stock solution to HPLC-grade water.
-
Control: Prepare a sample in the mobile phase or initial solvent mixture and store it under refrigerated conditions (2-8°C).
-
-
Incubation: Place the prepared stress samples in a calibrated oven or water bath set to a controlled temperature (e.g., 60°C).
-
Time-Point Sampling: Withdraw aliquots from each sample at predetermined intervals (e.g., 0, 2, 4, 8, and 24 hours). The "0 hour" sample should be taken immediately after preparation.
-
Quenching: Immediately after sampling, neutralize the acidic and basic samples to halt further degradation.
-
For acidic samples, add an equimolar amount of NaOH.
-
For basic samples, add an equimolar amount of HCl.
-
Dilute all samples to a suitable final concentration for analysis with the mobile phase.
-
-
Analysis: Analyze the control and stressed samples using a validated stability-indicating HPLC or LC-MS method. The method must be capable of separating the parent peak from all process impurities and degradation products.
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the time 0 sample.
-
Calculate the percentage of each degradation product formed.
-
Determine the overall mass balance.
-
Use LC-MS to propose structures for any major unknown degradants.
-
Data Presentation
Quantitative results from the stability study should be summarized in a clear, tabular format to facilitate comparison across different pH conditions.
Table 1: Example Stability Data for N-benzhydryl-3-phenylpyrrolidine-1-carboxamide at 60°C
| Time (Hours) | % Remaining (0.1 M HCl) | % Remaining (Water, pH ~7) | % Remaining (0.1 M NaOH) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 94.2 | 99.8 | 91.5 |
| 4 | 88.7 | 99.5 | 83.1 |
| 8 | 78.1 | 99.1 | 67.4 |
| 24 | 55.9 | 97.5 | 35.2 |
dot
Caption: Conceptual U-shaped pH-rate profile for amide hydrolysis.
References
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Forced Degradation Testing in Pharma. (2025, November 5).
- Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- On the hydrolysis mechanisms of amides and peptides. (2018, May 15). University of Regina.
- Amides. (2005). Principles of Drug Action 1.
- Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. (n.d.).
- HYDROLYSIS. (n.d.). Unknown Source.
- Hydrolysis Reactions. (2025, March 18). Chemistry LibreTexts.
- pH for Stability Testing and Analysis. (n.d.). Hudson Robotics.
Sources
- 1. uregina.ca [uregina.ca]
- 2. web.viu.ca [web.viu.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. hudsonlabautomation.com [hudsonlabautomation.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide and its 2-Phenyl Isomer
This guide provides an in-depth analysis and objective comparison of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide and its positional isomer, N-benzhydryl-2-phenylpyrrolidine-1-carboxamide. The structural elucidation of such compounds is critical in pharmaceutical research and development, where subtle isomeric differences can lead to significant variations in pharmacological activity. This document presents hypothesized fragmentation pathways based on established chemical principles and supporting data from analogous structures, offering a predictive framework for the identification and differentiation of these complex molecules.
Introduction: The Challenge of Isomeric Differentiation
N-benzhydryl-3-phenylpyrrolidine-1-carboxamide is a molecule of interest in medicinal chemistry due to its complex scaffold, which incorporates a pyrrolidine ring, a phenyl substituent, and a bulky N-benzhydryl carboxamide group. In drug discovery, the precise structural confirmation of a synthesized compound is paramount. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for this purpose, providing a fragmentation "fingerprint" that is unique to a molecule's structure.
However, the analysis becomes challenging when dealing with isomers—molecules with the same molecular formula but different atomic arrangements. Positional isomers, such as the 2-phenyl and 3-phenyl substituted pyrrolidine derivatives discussed herein, often yield similar fragment ions. Differentiation, therefore, relies on subtle but significant differences in their fragmentation pathways and the relative abundance of the resulting product ions.[1] This guide will explore these differences, explaining the chemical rationale behind the expected fragmentation patterns and providing a clear methodology for their distinction.
Experimental Protocol: Acquiring High-Resolution Fragmentation Data
The following protocol outlines a standardized method for acquiring high-resolution ESI-MS/MS data suitable for the structural elucidation and comparison of the target compounds. This protocol is designed to be self-validating by ensuring reproducible ionization and fragmentation conditions.
2.1 Sample Preparation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each isomer (N-benzhydryl-3-phenylpyrrolidine-1-carboxamide and N-benzhydryl-2-phenylpyrrolidine-1-carboxamide) in HPLC-grade methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to ensure compatibility with the ESI source. The presence of formic acid is crucial for promoting protonation and the formation of [M+H]⁺ ions in positive ion mode.
2.2 Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
-
LC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating any potential impurities.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A generic gradient from 5% to 95% B over 5 minutes is sufficient to elute the compounds.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
2.3 Mass Spectrometry (MS) Parameters
-
Mass Spectrometer: A high-resolution tandem mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.
-
Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode.
-
MS1 Full Scan Range: m/z 100-600 to identify the protonated molecule [M+H]⁺.
-
MS/MS Analysis: Product ion scan of the selected [M+H]⁺ precursor ion.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: A stepped collision energy approach (e.g., 15, 25, 40 eV) is recommended to observe both low-energy and high-energy fragmentations, providing a comprehensive fragmentation map. The use of varied collision energies is a key aspect of method validation, ensuring that all significant fragmentation pathways are explored.[2]
Results and Discussion: A Tale of Two Isomers
The molecular formula for both isomers is C₂₄H₂₄N₂O, with a monoisotopic mass of 356.1889 Da. The expected protonated molecule [M+H]⁺ will therefore have an m/z of 357.1967. While both isomers will produce this precursor ion, their subsequent fragmentation in the collision cell is predicted to differ significantly.
3.1 Predicted Fragmentation of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide
For the 3-phenyl isomer, the phenyl group is relatively remote from the initial sites of protonation (the amide and pyrrolidine nitrogens). The fragmentation is expected to be dominated by cleavages that are directed by these basic sites.
Two primary fragmentation pathways are proposed:
-
Pathway A: Formation of the Benzhydryl Cation. A hallmark of benzhydryl-containing compounds is the formation of the highly stable diphenylmethyl (benzhydryl) cation at m/z 167.0861 . This occurs via cleavage of the C-N bond between the benzhydryl carbon and the amide nitrogen. This is often a dominant peak in the spectrum.
-
Pathway B: Amide N-CO Bond Cleavage. A common fragmentation for amides involves the cleavage of the N-CO bond.[3][4] This would result in the formation of the 3-phenylpyrrolidine-1-carbonyl cation at m/z 174.0919 . This fragment is then expected to undergo further dissociation.
-
Subsequent fragmentation of the m/z 174 ion could involve the loss of carbon monoxide (CO) to yield the 3-phenylpyrrolidin-1-ium ion at m/z 146.0969 .
-
Further fragmentation of the pyrrolidine ring itself is also possible, potentially leading to smaller fragments.
-
The following diagram illustrates these predicted pathways.
3.2 Predicted Fragmentation of N-benzhydryl-2-phenylpyrrolidine-1-carboxamide (The Isomeric Comparison)
In the 2-phenyl isomer, the phenyl group is in the alpha position relative to the amide-substituted nitrogen. This proximity is expected to introduce steric hindrance and alternative fragmentation pathways, altering the relative abundance of the common fragments seen in the 3-phenyl isomer.
-
Pathway A (Suppressed): Formation of the Benzhydryl Cation. While the formation of the m/z 167.0861 ion is still expected, its relative abundance may be lower compared to the 3-phenyl isomer due to competing fragmentation pathways initiated by the 2-phenyl group.
-
Pathway B (Altered): Amide N-CO Bond Cleavage. Cleavage of the N-CO bond will form the 2-phenylpyrrolidine-1-carbonyl cation at m/z 174.0919 . The subsequent fragmentation of this ion is where the key differences are predicted to lie.
-
The loss of CO to form the 2-phenylpyrrolidin-1-ium ion (m/z 146.0969 ) will still occur.
-
Pathway C (Isomer-Specific): Loss of the Phenyl Group. A characteristic fragmentation for alpha-substituted pyrrolidines is the loss of the substituent.[5] Therefore, a key differentiating pathway for the 2-phenyl isomer is the potential loss of a neutral benzene molecule (C₆H₆) from the m/z 146 ion, leading to a fragment at m/z 68.0500 . Alternatively, the loss of a phenyl radical from an odd-electron intermediate could occur. The presence of a significant ion at m/z 68 would be a strong indicator of the 2-phenyl isomer.
-
The proposed fragmentation for the 2-phenyl isomer is shown below.
3.3 Data Summary and Comparative Analysis
The key to distinguishing these isomers lies not just in the presence of unique fragments but in the ratio of common fragments. The stability of the resulting ions and the energetic favorability of the transition states dictate the observed abundances.
| Predicted Fragment Ion | m/z (monoisotopic) | Proposed Structure | Expected Relative Abundance in 3-Phenyl Isomer | Expected Relative Abundance in 2-Phenyl Isomer | Rationale for Difference |
| [M+H]⁺ | 357.1967 | Protonated Molecule | Precursor | Precursor | N/A |
| Benzhydryl Cation | 167.0861 | [CH(C₆H₅)₂]⁺ | High | Moderate | Steric hindrance and competing fragmentation pathways in the 2-phenyl isomer may suppress this pathway. |
| Phenylpyrrolidine-1-carbonyl Cation | 174.0919 | [C₁₁H₁₂NO]⁺ | Moderate | High | This pathway may be more favored in the 2-phenyl isomer due to the electronic influence of the adjacent phenyl group. |
| Phenylpyrrolidin-1-ium | 146.0969 | [C₁₀H₁₂N]⁺ | Moderate | Moderate | Formed from the m/z 174 ion in both isomers. |
| Pyrrolidin-1-ium fragment | 68.0500 | [C₄H₆N]⁺ | Absent / Very Low | Present / Moderate | The loss of benzene is a characteristic fragmentation for an alpha-substituted pyrrolidine, making this a key diagnostic ion. |
Conclusion
This guide establishes a predictive framework for the differentiation of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide and its 2-phenyl positional isomer using ESI-MS/MS. The analysis demonstrates that while both isomers share common fragmentation pathways, such as the formation of the benzhydryl cation (m/z 167) and the phenylpyrrolidine-1-carbonyl cation (m/z 174), their relative abundances and subsequent fragmentations are expected to differ significantly.
The key diagnostic features for the 2-phenyl isomer are a potentially reduced abundance of the m/z 167 ion and the presence of a unique fragment at m/z 68 , corresponding to the loss of the phenyl group. For the 3-phenyl isomer , the benzhydryl cation at m/z 167 is predicted to be a more dominant peak in the spectrum. By employing the detailed experimental protocol and comparative data presented, researchers can confidently identify and distinguish between these and other structurally similar compounds, ensuring the integrity of their chemical research and development efforts.
References
-
Rocha, W. D., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23287-23297. Available at: [Link]
-
Jorge, Z. D. S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41). Available at: [Link]
-
Banthia, S., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(17), e9161. Available at: [Link]
-
Davidson, J. T., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry, 19, 100245. Available at: [Link]
-
Wikipedia contributors. (2023, December 27). Collision-induced dissociation. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]
Sources
- 1. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Gas-phase fragmentation of protonated benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Infrared Spectroscopic Identification of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide
This guide provides an in-depth analysis of the key infrared (IR) spectroscopy peaks essential for the identification and characterization of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide. Designed for researchers and professionals in drug development and organic synthesis, this document offers a detailed interpretation of the expected spectrum, a comparative analysis with a potential precursor, and a robust experimental protocol for data acquisition.
Introduction: The Molecular Signature of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide
N-benzhydryl-3-phenylpyrrolidine-1-carboxamide is a complex organic molecule featuring a tertiary amide, a pyrrolidine ring, and multiple aromatic moieties, including a benzhydryl group. Infrared spectroscopy is a powerful and accessible analytical technique for confirming the identity of such molecules. By measuring the absorption of infrared radiation by specific molecular vibrations, an IR spectrum provides a unique "fingerprint" corresponding to the functional groups present in the compound. This guide will deconstruct the expected IR spectrum of the title compound, allowing for its unambiguous identification and differentiation from potential synthetic precursors or impurities.
Below is the chemical structure of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide, highlighting the key functional groups that give rise to its characteristic IR absorption bands.
Caption: Experimental workflow for IR analysis via the KBr pellet method.
Step-by-Step Methodology
-
Materials and Equipment:
-
N-benzhydryl-3-phenylpyrrolidine-1-carboxamide (sample)
-
Infrared-grade potassium bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
-
FTIR spectrometer
-
-
Sample Preparation:
-
Ensure the KBr is completely dry by heating it in an oven at ~110°C for several hours and storing it in a desiccator. Moisture will lead to a broad absorption band around 3400 cm⁻¹ from the O-H stretch of water.
-
Weigh approximately 1-2 mg of the sample and about 100 mg of dry KBr.
-
Combine the sample and KBr in the agate mortar. Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize light scattering.
-
-
Pellet Pressing:
-
Assemble the pellet die according to the manufacturer's instructions.
-
Transfer a portion of the KBr-sample mixture into the die, ensuring an even distribution.
-
Place the die into the hydraulic press and apply pressure of approximately 7-10 tons for about 2-3 minutes. This will cause the KBr to flow and form a transparent or translucent pellet, with the sample dispersed throughout.
-
Carefully release the pressure and disassemble the die to retrieve the pellet. A good pellet will be thin and clear.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
First, run a background scan with the sample holder empty. This allows the instrument to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Run the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum should show transmittance or absorbance as a function of wavenumber (cm⁻¹).
-
Identify the key absorption bands and compare their positions and relative intensities to the expected values detailed in Section 2 of this guide.
-
By following this protocol, researchers can reliably obtain a high-quality infrared spectrum, enabling the confident identification and characterization of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide.
References
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- Zhang, J., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics.
- Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline.
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
- Uniwersytet Jagielloński. (n.d.). Carbonyl compounds - IR - spectroscopy.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
